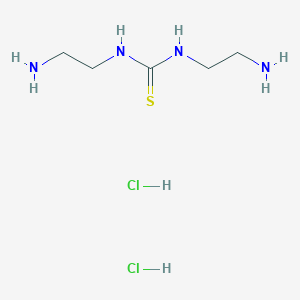![molecular formula C₁₇H₂₀N₄OS B1142692 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione CAS No. 912576-44-4](/img/structure/B1142692.png)
2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione is a heterocyclic compound that belongs to the class of imidazo[1,2,4]triazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a propyl group attached to the imidazo[1,2,4]triazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione typically involves the reaction of 2-ethoxybenzoyl chloride with 1-amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide in the presence of anhydrous pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 2-ethoxybenzoyl chloride and 1-amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide.
Reaction Medium: Anhydrous pyridine.
Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and anticancer agent due to its structural similarity to known drugs.
Materials Science: It is explored for use in the development of novel materials with specific electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
作用機序
The mechanism of action of 2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in viral replication and cancer cell proliferation .
類似化合物との比較
Similar Compounds
Uniqueness
2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural features make it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
2-(2-ethoxyphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-4-8-14-18-11(3)15-17(23)19-16(20-21(14)15)12-9-6-7-10-13(12)22-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBQZUJYMEUCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1NC(=NC2=S)C3=CC=CC=C3OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)

